tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20386908
InChI: InChI=1S/C16H22N2O2/c1-11-5-6-13-12(7-11)16(8-17-13)9-18(10-16)14(19)20-15(2,3)4/h5-7,17H,8-10H2,1-4H3
SMILES:
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol

tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

CAS No.:

Cat. No.: VC20386908

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate -

Specification

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
IUPAC Name tert-butyl 5-methylspiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate
Standard InChI InChI=1S/C16H22N2O2/c1-11-5-6-13-12(7-11)16(8-17-13)9-18(10-16)14(19)20-15(2,3)4/h5-7,17H,8-10H2,1-4H3
Standard InChI Key KCHNREMFSDEWTD-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)NCC23CN(C3)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s spirocyclic framework consists of an azetidine ring (a four-membered nitrogen heterocycle) fused to a 1,2-dihydroindole system at the 3-position. The tert-butyl carbamate group at the 1-position of the azetidine ring enhances steric bulk and metabolic stability. Key structural features include:

PropertyValueSource
Molecular FormulaC₁₆H₂₂N₂O₂
Molecular Weight274.36 g/mol
IUPAC Nametert-butyl 5-methylspiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate
Canonical SMILESCC1=CC2=C(C=C1)NCC23CN(C3)C(=O)OC(C)(C)C

The methyl group at the 5'-position of the indole moiety influences electronic properties and binding interactions, while the spiro junction imposes conformational rigidity.

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to the tert-butyl group’s hydrophobicity.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic environments via cleavage of the carbamate group.

  • Stereoelectronic Effects: The spiro structure reduces ring strain in the azetidine component, enhancing thermal stability compared to non-spiro analogs.

Synthesis Methods

Core Formation

The spirocyclic core is constructed through a [3+1] cycloaddition strategy:

  • Indole Precursor Functionalization: 5-Methylindole is treated with a protected azetidine synthon under Mitsunobu conditions to form the spiro junction.

  • Carbamate Installation: The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).

Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventDichloromethane (DCM)85%
Temperature0–25°CPrevents side reactions
Catalyst4-Dimethylaminopyridine (DMAP)Accelerates Boc protection

Challenges and Solutions

  • Ring Strain Mitigation: Use of low-temperature conditions (−10°C) during cycloaddition minimizes azetidine ring opening.

  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients (10–30%) achieves >95% purity.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The azetidine nitrogen undergoes alkylation or acylation, enabling diversification:
R-X+SpiroazetidineR-Substituted Derivative\text{R-X} + \text{Spiroazetidine} \rightarrow \text{R-Substituted Derivative}
Example: Reaction with methyl iodide yields quaternary ammonium salts with enhanced water solubility.

Oxidation and Reduction

  • Oxidation: MnO₂ selectively oxidizes the indole’s 2-position to a ketone, enabling further cross-coupling.

  • Reduction: Hydrogenation (Pd/C, H₂) saturates the indole ring, altering conformational dynamics.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.47 (s, 9H, tert-butyl), 4.10–4.32 (m, 4H, azetidine CH₂), 6.95–7.56 (m, 4H, indole aromatic).

  • HRMS (ESI+): m/z 275.1752 [M+H]⁺ (calc. 275.1754).

Comparison with Related Compounds

CompoundSubstituentMW (g/mol)Key Application
5'-Bromo analog Br at C5'339.23Halogen bonding motifs
5'-Hydroxy analogOH at C5'276.33Hydrogen bond donors
7'-Amino analog NH₂ at C7'275.35Peptide conjugates
5'-Methyl (this work)CH₃ at C5'274.36CNS-targeted drugs

The 5'-methyl derivative exhibits superior metabolic stability over bromo- and hydroxy-substituted analogs, making it more viable for in vivo studies .

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